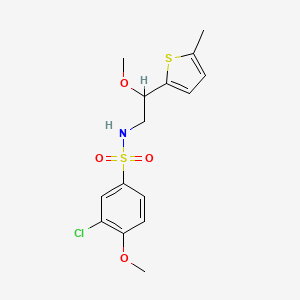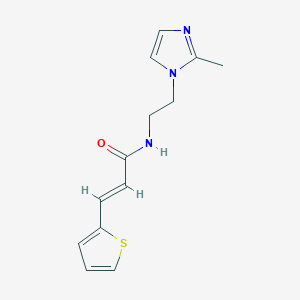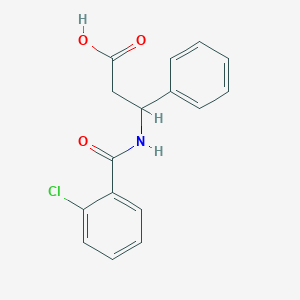
Ethyl 2-(6-bromo-2-naphthyloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-bromo-2-naphthyloxy)acetate is a chemical compound with the molecular formula C14H13BrO3 . It has an average mass of 309.155 Da and a monoisotopic mass of 308.004791 Da . This compound is used in the field of organic chemistry .
Synthesis Analysis
The synthesis of this compound involves a reaction with caesium carbonate in N,N-dimethyl-formamide at 0 - 20°C for 16 hours . The reaction starts with 6-bromo-naphthalen-2-ol (1.0 g, 4.48 mmol) which is dissolved in 20 mL of DMF and cooled to 0°C. Cs2CO3 (1.75g, 5.38 mmol) and bromoacetic acid ethyl ester (0.75 g, 4.48 mmol) are then added, and the mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecule comprises two planar halves, the bromonaphthyl moiety and the ethoxycarbonylmethoxy moiety . The dihedral angle between these is 79.23 (7)° .Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H13BrO3 and a molecular weight of 309.16 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Ethyl 2-(6-bromo-2-naphthyloxy)acetate has been used in a variety of scientific research applications, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been used to synthesize a variety of drugs, including antibiotics, antifungals, and antivirals. In materials science, it has been used to synthesize a variety of polymers and other materials. In biochemistry, it has been used to synthesize small molecules and peptides.
Mécanisme D'action
The exact mechanism of action of Ethyl 2-(6-bromo-2-naphthyloxy)acetate is not yet fully understood. However, it is thought to interact with certain proteins or enzymes in the body, which can lead to changes in the biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain types of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer effects. In animal studies, it has been shown to reduce inflammation, reduce pain, and reduce the risk of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(6-bromo-2-naphthyloxy)acetate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also non-toxic and has a low risk of causing side effects. However, it is important to note that this compound is a synthetic compound, and therefore it is not possible to predict all of its potential effects.
Orientations Futures
There are a number of potential future directions for research on Ethyl 2-(6-bromo-2-naphthyloxy)acetate. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development and materials science. Additionally, further research could be done to explore its potential toxicity and side effects. Finally, further research could be done to explore its potential as a therapeutic agent for a variety of diseases and conditions.
Méthodes De Synthèse
Ethyl 2-(6-bromo-2-naphthyloxy)acetate can be synthesized by several different methods. One of the most common methods involves the reaction of ethyl bromoacetate and 2-naphthol in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol. The reaction is typically carried out at room temperature, and the product is typically isolated by filtration or precipitation.
Propriétés
IUPAC Name |
ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-2-17-14(16)9-18-13-6-4-10-7-12(15)5-3-11(10)8-13/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVNFSQYAALDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2782158.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2782160.png)
![N-(3-chlorophenyl)-4-[(4-methoxybenzyl)amino]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2782161.png)
![(1R,5S)-3-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2782164.png)
![N-allyl-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2782165.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2782169.png)

![2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2782171.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782173.png)
![{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate](/img/structure/B2782178.png)
![6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782180.png)
